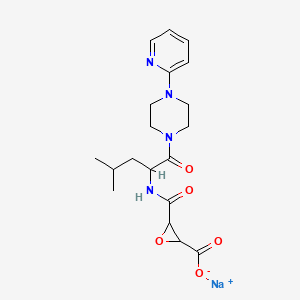

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonhyl)-, monosodium salt

Description

Introduction to Oxiranecarboxylic Acid Derivatives

Oxiranecarboxylic acids are defined by their fusion of an epoxide (oxirane) ring with a carboxylic acid group. This combination confers unique reactivity and stereoelectronic properties, enabling interactions with biological targets such as enzymes and receptors. The monosodium salt form of these derivatives enhances aqueous solubility, making them suitable for pharmaceutical applications. Piperazine-containing variants, in particular, have gained prominence due to their ability to modulate neurotransmitter systems and improve pharmacokinetic profiles.

Structural Characteristics of Oxiranecarboxylic Acid, 3-(((3-Methyl-1-((4-(2-Pyridinyl)-1-Piperazinyl)Carbonyl)Butyl)Amino)Carbonyl)-, Monosodium Salt

The compound’s structure features three key components:

- Oxirane-Carboxylic Acid Core : A strained epoxide ring fused to a carboxylate group, which participates in hydrogen bonding and ionic interactions.

- Piperazine-Pyridine Substituent : A piperazine ring substituted at the 4-position with a 2-pyridinyl group, enhancing π-π stacking and metal coordination capabilities.

- Branched Alkyl Chain : A 3-methylbutyl chain linked via an amide bond, contributing to hydrophobic interactions and conformational flexibility.

Key Structural Data

The sodium carboxylate group ($$ \text{COO}^- \text{Na}^+ $$) ensures high solubility in polar solvents, while the pyridine ring’s nitrogen atom acts as a hydrogen bond acceptor. The stereochemistry of the epoxide ring influences its reactivity, with the $$ 2R,3\beta $$ configuration favoring nucleophilic attack at the less hindered carbon.

Historical Development of Piperazine-Containing Carboxylic Acid Compounds

Piperazine derivatives have been integral to pharmaceutical chemistry since the mid-20th century. Their evolution can be divided into three phases:

Phase 1: Early Discoveries (1950s–1970s)

- Piperazine-1-carboxylic acid (CID 131766): First synthesized in 1962, this compound demonstrated the feasibility of incorporating carboxylic acids into piperazine scaffolds.

- Anthelmintic Applications : Piperazine adipate and citrate were widely used to treat parasitic infections, highlighting the moiety’s bioavailability.

Phase 2: Structural Diversification (1980s–2000s)

- Heterocyclic Substitutions : Introduction of pyridine (e.g., 4-pyridin-2-yl-piperazine-1-carboxylic acid (2-bromo-phenyl)-amide ) expanded binding selectivity for kinase targets.

- Sodium Salt Derivatives : Monosodium salts, such as the subject compound, emerged to improve solubility for intravenous formulations.

Phase 3: Modern Applications (2010s–Present)

- CNS-Targeted Agents : Derivatives like 1-(pyridin-3-yl)piperazine hydrobromide (MW 325.05 g/mol) explored for serotonin receptor modulation.

- Industrial Synthesis : Advances in parallel solid-phase synthesis enabled cost-effective production of complex piperazine-carboxylic acid hybrids.

Comparative Analysis of Key Historical Compounds

The integration of pyridine rings into piperazine-carboxylic acid frameworks, as seen in the subject compound, reflects ongoing efforts to balance hydrophilicity and target affinity.

Properties

CAS No. |

84456-44-0 |

|---|---|

Molecular Formula |

C19H25N4NaO5 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

sodium;3-[[4-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C19H26N4O5.Na/c1-12(2)11-13(21-17(24)15-16(28-15)19(26)27)18(25)23-9-7-22(8-10-23)14-5-3-4-6-20-14;/h3-6,12-13,15-16H,7-11H2,1-2H3,(H,21,24)(H,26,27);/q;+1/p-1 |

InChI Key |

HJRJWEDSQJSTGS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of the Oxirane Ring

- The oxirane ring is commonly synthesized via epoxidation of an alkene precursor.

- Typical reagents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

- Reaction conditions are controlled to avoid ring opening or side reactions, often performed at low temperatures (0–25 °C) in inert solvents like dichloromethane.

Introduction of the Carboxylic Acid Group

- The carboxylic acid functionality is introduced either by oxidation of an aldehyde or alcohol precursor or by direct incorporation during the epoxidation step if the starting material already contains a carboxyl group.

- Oxidizing agents such as potassium permanganate or chromium-based reagents may be used under carefully controlled conditions to prevent over-oxidation.

Amide Bond Formation with the Butyl Chain and Piperazine Derivative

- The butyl chain bearing an amine group is coupled with the piperazine derivative containing a 2-pyridinyl substituent via amide bond formation.

- This step typically employs coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate the formation of the amide linkage.

- Reaction solvents include DMF or dichloromethane, with bases like triethylamine to scavenge generated acids.

- Temperature is maintained between 0–40 °C to optimize yield and minimize side reactions.

Salt Formation

- The final compound is converted to its monosodium salt form by treatment with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

- This step improves the compound’s solubility and stability for further applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Epoxidation | m-CPBA or H2O2 + catalyst | 0–25 | Dichloromethane | Controlled to avoid ring opening |

| Carboxylic acid introduction | KMnO4 or Cr-based oxidants | 0–30 | Aqueous or organic | Careful monitoring to prevent over-oxidation |

| Amide coupling | EDC/DCC + base (triethylamine) | 0–40 | DMF, DCM | High yield with minimal side products |

| Salt formation | NaOH or NaHCO3 | Room temp | Water or alcohol | Stoichiometric control essential |

Purification Techniques

- Crystallization from suitable solvents (e.g., ethanol/water mixtures) is used to isolate the pure monosodium salt.

- Chromatographic methods such as preparative HPLC or flash chromatography may be employed to remove impurities.

- Drying under vacuum ensures removal of residual solvents.

Research Findings and Industrial Scale Considerations

- Research indicates that continuous flow reactors can be employed for the epoxidation step to improve safety and scalability.

- Optimization of reaction parameters such as reagent stoichiometry, temperature, and solvent choice significantly enhances yield and purity.

- Advanced purification techniques, including recrystallization and chromatographic separation, are critical for obtaining pharmaceutical-grade material.

- The compound’s biological activity, including enzyme inhibition and receptor binding, underscores the importance of maintaining structural integrity during synthesis.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Epoxidation | m-CPBA, low temp, DCM | Formation of oxirane ring | Epoxide intermediate |

| 2. Carboxylic acid group | KMnO4 or Cr oxidants, controlled temp | Introduction of acid group | Acid-functionalized epoxide |

| 3. Amide coupling | EDC/DCC, triethylamine, DMF/DCM | Coupling butyl amine and piperazine | Amide-linked intermediate |

| 4. Salt formation | NaOH or NaHCO3, aqueous medium | Formation of monosodium salt | Final product |

| 5. Purification | Crystallization, chromatography | Removal of impurities | High purity compound |

Chemical Reactions Analysis

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonhyl)-, monosodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonhyl)-, monosodium salt has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonhyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperazine derivatives and epoxide-containing molecules. Below is a detailed comparison:

Structural Analogues

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Substituent on Piperazine | Epoxide Group | Sodium Salt | Key Features |

|---|---|---|---|---|---|

| Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt | C₁₉H₂₅N₄O₅Na | 2-Pyridinyl | Yes | Yes | High solubility; pyridine enhances hydrogen bonding; epoxide adds reactivity |

| 1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-amine | C₁₄H₂₁N₃O | Benzyl | No | No | Lipophilic due to benzyl group; potential CNS activity |

| N-[2-(4-Benzylpiperazino)-1-Methylethyl]Pyridin-2-Amine | C₁₈H₂₅N₅ | Benzyl | No | No | Dual pyridine/piperazine motifs; likely targets neurotransmitter receptors |

| 3-(((3-Methyl-1-((4-((2,3,4-Trimethoxyphenyl)Methyl)-1-Piperazinyl)Carbonyl)Butyl)Amino)Carbonyl)- Oxiranecarboxylic Acid | C₂₄H₃₄N₄O₈ | 2,3,4-Trimethoxyphenyl | Yes | No | Methoxy groups improve membrane permeability; epoxide increases toxicity risk |

Key Observations :

- Solubility: The monosodium salt form of the target compound enhances aqueous solubility compared to non-salt analogs, which may improve bioavailability .

- Substituent Effects :

- Pyridinyl vs. Benzyl : Pyridinyl groups (as in the target compound) enhance hydrogen bonding and polar interactions, whereas benzyl groups increase lipophilicity, favoring blood-brain barrier penetration .

- Trimethoxyphenyl : This substituent, seen in a related analog, improves lipid solubility but may elevate hepatotoxicity risks due to metabolic oxidation pathways .

Table 2: Hepatotoxicity and Oxidative Stress Markers

Key Findings :

- MSG-Induced Hepatotoxicity: MSG, a structurally distinct monosodium salt, induces oxidative stress and liver damage in rats via glutathione depletion and elevated ALT/AST/GGT levels . While the target compound shares the sodium salt moiety, its epoxide and pyridinyl groups may mitigate or exacerbate similar effects.

- Epoxide-Related Risks : The epoxide group in the target compound could theoretically induce oxidative stress, akin to MSG, but the pyridinyl-piperazine moiety might counteract this via antioxidant interactions (e.g., metal chelation) .

Biological Activity

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is a complex compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications.

Molecular Formula

- Chemical Formula: C20H26N3NaO4

- Molecular Weight: Approximately 397.43 g/mol

Structural Features

The compound features an oxirane (epoxy) ring, a carboxylic acid moiety, and multiple functional groups including piperazine and pyridine derivatives. These structural elements contribute to its unique reactivity and biological interactions.

Research indicates that oxiranecarboxylic acid exhibits various biological activities, primarily through enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets suggests potential therapeutic applications in metabolic disorders and other conditions.

Enzyme Inhibition

Studies have shown that similar oxiranecarboxylic acids can inhibit key enzymes involved in metabolic pathways. For instance, they may act as selective inhibitors of carnitine palmitoyltransferase 1 (CPT-1), an enzyme crucial for fatty acid metabolism. This inhibition can lead to significant alterations in lipid metabolism, highlighting the compound's potential in treating obesity and diabetes .

Receptor Binding

The compound is also studied for its binding affinity to various receptors. Its interactions may modulate receptor activity, leading to downstream effects on cellular signaling pathways. This characteristic opens avenues for drug development targeting specific diseases.

Case Studies

- Metabolic Studies : A study demonstrated that oxiranecarboxylic acid derivatives significantly reduced lipid accumulation in adipocytes, suggesting their potential as anti-obesity agents .

- Pharmacological Characterization : Another research focused on the pharmacological profile of similar compounds showed that they could effectively modulate glucose metabolism, indicating their utility in managing diabetes .

Comparative Analysis

The following table summarizes the biological activities of oxiranecarboxylic acid compared to structurally related compounds:

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| Oxiranecarboxylic acid | N/A | Enzyme inhibition; receptor binding |

| 2-Oxiranecarboxylic acid | 503-11-7 | Fatty acid metabolism modulation |

| Cloprostenol sodium salt | 55028-72-3 | FP receptor agonism; adipocyte differentiation inhibition |

Synthesis Pathways

The synthesis of oxiranecarboxylic acid involves several steps:

- Formation of the oxirane ring.

- Introduction of the carboxylic acid group.

- Functionalization with piperazine and pyridine moieties.

Optimized reaction conditions enhance yield and purity, making large-scale production feasible for pharmaceutical applications .

Applications

Oxiranecarboxylic acid holds promise in various fields:

- Pharmaceuticals : Development of drugs targeting metabolic disorders.

- Agriculture : Potential use as agrochemicals due to its biological activity against pests.

Q & A

Q. What synthetic strategies are recommended for constructing the oxirane ring in oxiranecarboxylic acid derivatives?

The oxirane (epoxide) ring can be synthesized via Michael addition of hydrogen peroxide to α,β-unsaturated carbonyl precursors, as demonstrated in the synthesis of structurally similar oxirane derivatives . For example, (E)-4-aryl-4-oxo-2-butenoic acids react with hydrogen peroxide under controlled conditions to yield oxirane intermediates. Optimizing reaction temperature (e.g., 60°C) and stoichiometry of H₂O₂ is critical to minimize side reactions.

Q. How can the structure of the synthesized compound be confirmed?

Structural elucidation requires multi-modal spectroscopic analysis :

- Elemental analysis to verify purity and stoichiometry.

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify carbonyl (C=O) and epoxide (C-O-C) functional groups.

- Mass spectrometry (MS) for molecular weight validation . For example, imidazolo[2,1-b]thiadiazole derivatives were characterized using these methods .

Q. What safety precautions are essential when handling compounds with piperazinyl and pyridinyl moieties?

- Respiratory protection : Use fume hoods or NIOSH-approved masks to avoid inhalation of fine particles.

- Eye protection : Wear chemical splash goggles.

- Gloves : Nitrile gloves resistant to polar solvents (e.g., DMF, acetone).

- Stability : Avoid strong oxidizers to prevent hazardous decomposition (e.g., CO or NOx release) .

Advanced Research Questions

Q. How can researchers address low yields in reductive cyclization steps during synthesis?

Low yields in catalytic reductive cyclization (e.g., palladium-catalyzed reactions) may arise from inefficient CO surrogate utilization. Optimization strategies include:

- Testing alternative CO surrogates (e.g., formic acid derivatives) to improve gas release kinetics.

- Adjusting catalyst loading (e.g., Pd(OAc)₂) and ligand ratios (e.g., bidentate phosphines) to enhance turnover .

- Monitoring reaction progress via TLC or in situ FTIR to identify intermediate bottlenecks .

Q. What methods resolve contradictions in biological activity data across different studies?

Contradictions in activity data (e.g., enzyme inhibition efficacy) can arise from assay variability or structural impurities. To mitigate:

- Perform comparative assays using standardized protocols (e.g., p38 MAP kinase inhibition assays with controls like SB-202190) .

- Synthesize structural analogs (e.g., modifying the pyridinyl or piperazinyl groups) to isolate structure-activity relationships (SAR) .

- Validate purity (>95%) via HPLC before biological testing .

Q. How to design experiments to study the impact of substituents on the pyridinyl group?

- Hammett analysis : Correlate electronic effects of substituents (σ values) with activity using linear free-energy relationships (LFER) .

- Computational modeling : Apply DFT calculations to predict electron density changes at the pyridinyl nitrogen and their effect on binding affinity (e.g., docking studies with target receptors) .

- Parallel synthesis : Prepare a library of analogs with substituents varying in size, polarity, and electronic properties (e.g., -OCH₃, -NO₂, -Cl) .

Data Contradiction Analysis

Q. Why might antiproliferative activity vary between structurally similar oxiranecarboxylic acid derivatives?

Discrepancies may stem from:

- Stereochemical differences : Epoxide ring stereochemistry (cis vs. trans) can alter binding to biological targets. Use chiral HPLC to isolate enantiomers and test individually .

- Solubility limitations : Sodium salt formulations (e.g., monosodium salt) improve aqueous solubility, enhancing bioavailability compared to free acids .

- Metabolic instability : Rapid hydrolysis of the epoxide ring in vivo may reduce efficacy. Assess metabolic stability using liver microsome assays .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing piperazinyl-carbonyl intermediates?

- Stepwise coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to sequentially conjugate the piperazinyl and butylamine moieties.

- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect amines during reactions, followed by TFA cleavage .

- Purification : Isolate intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity by NMR .

Safety and Compliance

Q. How to manage waste from reactions involving pyridinyl-piperazinyl compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.